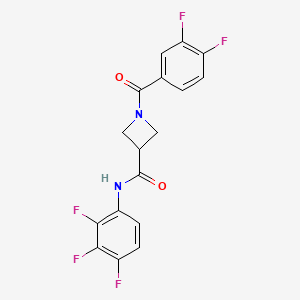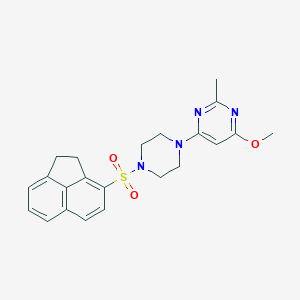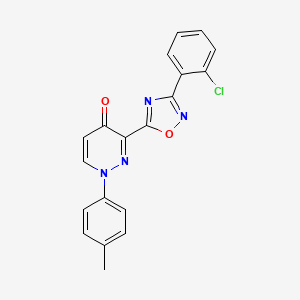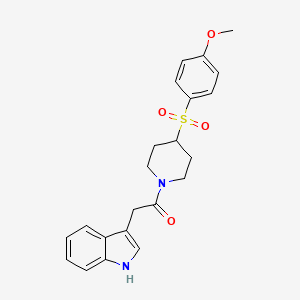
1-(3,4-difluorobenzoyl)-N-(2,3,4-trifluorophenyl)azetidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-difluorobenzoyl)-N-(2,3,4-trifluorophenyl)azetidine-3-carboxamide is a chemical compound that has gained significant attention in the scientific community for its potential applications in research. This compound is commonly referred to as DTAA and is a member of the azetidine family of compounds. DTAA has been the subject of extensive scientific research due to its unique properties and potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Research into compounds structurally similar to 1-(3,4-difluorobenzoyl)-N-(2,3,4-trifluorophenyl)azetidine-3-carboxamide has revealed potential antimicrobial applications. For example, a study on 1,4-disubstituted 1,2,3-triazole derivatives, which share some structural features with the compound of interest, showed moderate to good activities against both Gram-positive and Gram-negative bacterial strains, as well as fungal strains (Jadhav et al., 2017).
Crystal Structure Analysis
Crystal structure analysis of diflunisal carboxamides, which are structurally related to the compound , has provided insights into their molecular interactions and stability. These studies highlight the importance of structural characterization in understanding the properties and potential applications of such compounds (Zhong et al., 2010).
Cytotoxic Effects
Compounds featuring carboxamide groups and fluorine substitutions, akin to 1-(3,4-difluorobenzoyl)-N-(2,3,4-trifluorophenyl)azetidine-3-carboxamide, have shown cytotoxic effects against certain cancer cell lines. This suggests potential avenues for research into anticancer therapies (Kelly et al., 2007).
Herbicidal Activity
Research into pyrazole-4-carboxamide derivatives, which share functional groups with the compound of interest, has demonstrated herbicidal activity. This indicates the potential of such compounds in agricultural applications, providing a basis for the development of new herbicides (Ohno et al., 2004).
Antipathogenic Properties
Thiourea derivatives, which like 1-(3,4-difluorobenzoyl)-N-(2,3,4-trifluorophenyl)azetidine-3-carboxamide, contain fluorine atoms and carboxamide groups, have been studied for their antipathogenic properties. Such compounds have shown significant activity against bacteria known for their biofilm formation, suggesting potential for developing antimicrobial agents with antibiofilm properties (Limban et al., 2011).
Eigenschaften
IUPAC Name |
1-(3,4-difluorobenzoyl)-N-(2,3,4-trifluorophenyl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F5N2O2/c18-10-2-1-8(5-12(10)20)17(26)24-6-9(7-24)16(25)23-13-4-3-11(19)14(21)15(13)22/h1-5,9H,6-7H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUSXHHPIERBLBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=C(C=C2)F)F)C(=O)NC3=C(C(=C(C=C3)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F5N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-difluorobenzoyl)-N-(2,3,4-trifluorophenyl)azetidine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(methylthio)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide](/img/structure/B2880772.png)
![2,3-Dihydro-1,4-benzodioxin-5-yl-[4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]methanone](/img/structure/B2880773.png)

![9-(2,4-dimethylphenyl)-1-methyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2880776.png)
![5-(3-Methoxyphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2880779.png)




![2-(1,4-Dioxaspiro[4.5]dec-6-yl)ethylamine](/img/structure/B2880790.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B2880791.png)


